HDAC6 Inhibitory Potency (IC₅₀ = 20 nM) of Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Methyl 2-cyano-3-(2-fluorophenyl)acrylate exhibits potent inhibition of human histone deacetylase 6 (HDAC6) with an IC₅₀ of 20 nM [1]. This potency is comparable to established HDAC6 inhibitors and suggests utility in epigenetic probe development. While direct comparative data for the closest analog (methyl 2-cyano-3-phenylacrylate, CAS 3695-84-9) are not available in the same assay, the fluorinated derivative's activity provides a benchmark for further structure-activity relationship (SAR) studies. The compound also shows selectivity over HDAC3 (IC₅₀ = 133 nM), indicating a ~6.6-fold preference for HDAC6 [1].
| Evidence Dimension | HDAC6 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | HDAC3 (same compound): IC₅₀ = 133 nM; Unsubstituted phenyl analog (methyl 2-cyano-3-phenylacrylate, CAS 3695-84-9): Not reported in comparable assay. |
| Quantified Difference | ~6.6-fold selectivity for HDAC6 over HDAC3 |
| Conditions | Inhibition of recombinant human HDAC6 (residues 379-382) using RHKKAc as fluorogenic substrate [1] |
Why This Matters
The 20 nM IC₅₀ against HDAC6 provides a validated potency benchmark for researchers selecting this scaffold for epigenetic inhibitor development.
- [1] BindingDB. BDBM50588334 (CHEMBL5171489). Affinity Data: IC50 = 20 nM for HDAC6. View Source
